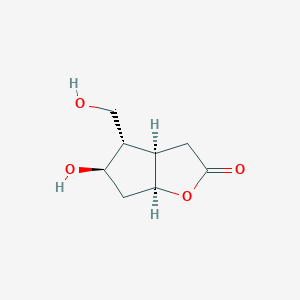

(-)-Corey lactone diol

Description

Properties

IUPAC Name |

(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTZWRCSPHQSFX-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369135 | |

| Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32233-40-2 | |

| Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32233-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78KQ4P7T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to (-)-Corey Lactone Diol in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone diol, a pivotal chiral building block, stands as a testament to elegant synthetic design and has been instrumental in the chemical synthesis of a vast array of biologically active molecules. Its rigid, stereochemically defined structure provides an ideal starting point for the enantioselective synthesis of complex natural products, most notably the prostaglandins (B1171923) and their analogues. This guide offers an in-depth exploration of the applications of this compound, focusing on its central role in the synthesis of medicinally important prostaglandins such as Latanoprost, Bimatoprost, and Travoprost, which are mainstays in the treatment of glaucoma.

A Versatile Chiral Precursor

This compound, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a stable, crystalline solid.[1] Its value in organic synthesis stems from its densely functionalized and stereochemically rich framework, which serves as a robust scaffold for the introduction of the characteristic side chains of prostaglandins.[2][3] The inherent chirality of this compound obviates the need for chiral resolutions in later stages of the synthesis, making it a highly efficient starting material.[2]

The Synthetic Pathway to Prostaglandin (B15479496) Analogues

The journey from this compound to complex prostaglandin analogues involves a series of key chemical transformations. While specific reagents and conditions may vary, the overarching synthetic strategy is a convergent one, involving the sequential and stereocontrolled installation of the α- and ω-side chains. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow from this compound to prostaglandin analogues.

Quantitative Overview of Synthetic Steps

The efficiency of each synthetic step is crucial for the overall yield of the final prostaglandin analogue. The following table summarizes representative yields for the key transformations in the synthesis of various prostaglandin analogues from this compound.

| Transformation | Reagents/Conditions | Product | Yield (%) | Reference |

| Protection (p-Phenylbenzoylation) | p-Phenylbenzoyl chloride, pyridine | (-)-Corey lactone benzoate | ~95 | Generic |

| Oxidation (Swern) | (COCl)₂, DMSO, Et₃N | Corey Aldehyde | >90 | Generic |

| Horner-Wadsworth-Emmons | Dimethyl (2-oxoheptyl)phosphonate, NaH | Enone intermediate | 70-85 | Generic |

| Ketone Reduction | L-Selectride or NaBH₄/CeCl₃ | Allylic alcohol | 90-95 | Generic |

| Lactone Reduction | Diisobutylaluminum hydride (DIBAL-H) | Lactol (Hemiacetal) | 85-95 | Generic |

| Wittig Reaction | (4-carboxybutyl)triphenylphosphonium bromide, KHMDS | Prostaglandin skeleton | 70-80 | Generic |

| Deprotection | K₂CO₃/MeOH or TBAF | Final Product | >90 | Generic |

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of prostaglandin F2α analogues.

Protection of Hydroxyl Groups: p-Phenylbenzoylation

To a solution of this compound in anhydrous pyridine, p-phenylbenzoyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The dried organic phase is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford (-)-Corey lactone benzoate.

Oxidation to the Corey Aldehyde: Swern Oxidation

A solution of oxalyl chloride in anhydrous dichloromethane (B109758) is cooled to -78 °C. Dimethyl sulfoxide (B87167) (DMSO) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the protected Corey lactone diol in dichloromethane is then added slowly. After stirring for 1 hour at -78 °C, triethylamine (B128534) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude Corey aldehyde, which is often used in the next step without further purification.

Installation of the ω-Chain: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of the appropriate dimethyl phosphonate (e.g., dimethyl (2-oxo-3-(m-(trifluoromethyl)phenoxy)propyl)phosphonate for Travoprost) in THF is added dropwise. The mixture is stirred until hydrogen evolution ceases. The solution is then cooled to -20 °C, and a solution of the Corey aldehyde in THF is added. The reaction is stirred at this temperature until completion. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the enone intermediate.

Stereoselective Reduction of the Enone

The enone intermediate is dissolved in an appropriate solvent such as ethanol (B145695) or THF and cooled to -78 °C. A solution of a stereoselective reducing agent, such as L-Selectride® or a combination of NaBH₄ and CeCl₃ (Luche reduction), is added dropwise. The reaction is stirred at low temperature until the starting material is consumed. The reaction is quenched by the slow addition of methanol, followed by water. The product is extracted, and the combined organic layers are washed, dried, and concentrated.

Reduction of the Lactone to a Lactol

The protected prostaglandin intermediate is dissolved in anhydrous toluene (B28343) and cooled to -78 °C. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added dropwise, and the reaction is stirred at this temperature for 1-2 hours. The reaction is carefully quenched with methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated to yield the lactol.

Installation of the α-Chain: Wittig Reaction

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF, a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) is added at 0 °C. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of the lactol in THF is then added dropwise at 0 °C. The reaction mixture is stirred for several hours at room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the THF is removed under reduced pressure. The aqueous residue is acidified with dilute HCl and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.

Biological Activity and Signaling Pathway

Prostaglandin F2α analogues synthesized from this compound, such as Latanoprost, Bimatoprost, and Travoprost, are potent agonists of the prostaglandin F receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to a reduction in intraocular pressure. This makes these compounds highly effective in the treatment of glaucoma.

The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor from the eye.[4] Binding of the prostaglandin analogue to the FP receptor, which is coupled to the Gq alpha subunit, activates phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1][3] The elevated intracellular calcium and DAG activate protein kinase C (PKC) and other downstream effectors. This cascade is believed to lead to the relaxation of the ciliary muscle and the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing aqueous humor outflow and lowering intraocular pressure.[4]

Caption: Signaling pathway of prostaglandin F2α analogues via the FP receptor.

Conclusion

This compound remains a cornerstone in the stereoselective synthesis of prostaglandins. Its well-defined stereochemistry and versatile functional groups provide an efficient entry point to a wide range of complex and medicinally important molecules. The synthetic routes, while requiring multiple steps, are well-established and optimized, enabling the large-scale production of vital medications. Understanding the detailed experimental protocols and the underlying biological mechanisms of the resulting compounds is crucial for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.arizona.edu [repository.arizona.edu]

- 4. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

(-)-Corey Lactone Diol: A Comprehensive Technical Guide to its Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a pivotal chiral building block in the stereocontrolled synthesis of a wide array of biologically active molecules, most notably prostaglandins (B1171923) and their analogues.[1][2] Its rigid bicyclic framework and well-defined stereocenters provide a versatile scaffold for the introduction of complex side chains, making it an invaluable intermediate in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its structure, stereochemistry, physicochemical properties, and detailed synthetic protocols.

Structure and Stereochemistry

This compound possesses a fused bicyclic system consisting of a γ-lactone ring and a cyclopentane (B165970) ring. The molecule has four contiguous stereocenters at positions 3a, 4, 5, and 6a. The absolute configuration of the levorotatory enantiomer, this compound, is (3aR, 4S, 5R, 6aS).[3] This specific stereochemistry is crucial for its utility in the synthesis of naturally occurring prostaglandins.

The key structural features include a primary hydroxyl group at C-4 and a secondary hydroxyl group at C-5, both oriented on the same face of the cyclopentane ring (cis-diol). This arrangement is fundamental for subsequent synthetic transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₂O₄ | [3] |

| Molecular Weight | 172.18 g/mol | [3] |

| Melting Point | 117-119 °C | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Specific Optical Rotation ([α]²⁰/D) | -44° (c = 1.4 in methanol) | [4] |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and DMF. Slightly soluble in water. | [2] |

| CAS Number | 32233-40-2 | [4] |

Spectroscopic Data

¹H NMR (400MHz, Chloroform-d) δ (ppm): 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H).[1]

¹³C NMR (100MHz, DMSO-d₆) δ (ppm): 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47.[1]

Experimental Protocols

The synthesis of this compound is a multi-step process that often begins with dicyclopentadiene (B1670491). The following protocols are based on methodologies described in the patent literature.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Step 1: Depolymerization of Dicyclopentadiene

-

Objective: To obtain fresh cyclopentadiene monomer.

-

Procedure: 200g of dicyclopentadiene is placed in a 500ml flask equipped with a rectification column. The flask is heated with stirring until the dicyclopentadiene is completely dissolved and the liquid is clear. The fraction distilling at 38-42°C is collected to yield cyclopentadiene.[5]

-

Typical Yield: 96%.[5]

Step 2: [2+2] Cycloaddition

-

Objective: To form the bicyclic ketone precursor.

-

Procedure: To a 2L four-necked flask are added 100g of dichloroacetyl chloride, 103g of freshly prepared cyclopentadiene, and 0.68L of n-heptane. The mixture is stirred and cooled, and a solution of triethylamine (B128534) (72.4g) in n-hexane is added dropwise. The reaction mixture is stirred overnight at room temperature. The resulting precipitate is removed by suction filtration. The filtrate is washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure at low temperature. The residue is then distilled under reduced pressure, collecting the fraction at 50-54°C to afford the Diels-Alder adduct.[5]

-

Typical Yield: 86%.[5]

Step 3: Oxidation and Rearrangement

-

Objective: To introduce the hydroxyl groups and form the lactone ring.

-

Procedure: 100g of the Diels-Alder adduct from the previous step is dissolved in a mixture of 150ml of methanol and 150ml of water in a 1L three-necked flask. The flask is placed in an ice-salt bath, and 110ml of 30% hydrogen peroxide is added dropwise while maintaining the internal temperature at -5°C. After the addition is complete, 5N aqueous sodium hydroxide (B78521) solution is slowly added, keeping the internal temperature below 30°C. The mixture is then stirred overnight at room temperature.[5]

Step 4: Work-up and Purification

-

Objective: To isolate and purify the racemic Corey lactone diol.

-

Procedure: Excess hydrogen peroxide is quenched by the addition of sodium sulfite. The solution is then acidified with hydrochloric acid, and the precipitated salts are removed by filtration. The filtrate is extracted with ethyl acetate. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The residue is dissolved in methanol, clarified, and then n-pentane is added to induce crystallization. The resulting white solid is collected by suction filtration.[5]

Step 5: Chiral Resolution

-

Objective: To separate the (-) enantiomer from the racemic mixture.

-

Procedure: Chiral resolution can be achieved through various methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. For example, enzymatic acylation using a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Applications in Drug Development

This compound is a cornerstone in the synthesis of numerous prostaglandin-based drugs used to treat a variety of conditions, including:

-

Glaucoma: Latanoprost and Travoprost

-

Pulmonary Hypertension: Iloprost and Treprostinil

-

Cardiovascular Diseases

-

Inflammatory Conditions

The well-defined stereochemistry of this compound allows for the precise construction of the complex stereochemical architecture of these therapeutic agents, ensuring their high potency and selectivity.

Conclusion

This compound remains a vital and versatile intermediate in the field of organic synthesis and drug development. Its unique structural and stereochemical features provide a reliable and efficient starting point for the synthesis of a wide range of complex and medicinally important molecules. The methodologies for its synthesis have been refined over the years to allow for large-scale and cost-effective production, further solidifying its importance in the pharmaceutical industry. This guide provides a comprehensive overview of its key characteristics and synthesis, serving as a valuable resource for researchers and professionals in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | C8H12O4 | CID 2724453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 32233-40-2 [chemicalbook.com]

- 5. Asymmetric synthesis of a prostaglandin intermediate using micro-organisms - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to (-)-Corey Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, a chiral bicyclic lactone, stands as a pivotal intermediate in the stereocontrolled total synthesis of prostaglandins (B1171923) (PGs) and their analogues. Its rigid framework, embedded with multiple stereocenters, provides an exceptional platform for the stereospecific introduction of the α- and ω-side chains characteristic of the prostaglandin (B15479496) family. This technical guide offers an in-depth exploration of the role of this compound in prostaglandin synthesis, detailing its chemical properties, key synthetic transformations, and experimental protocols relevant to researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid, valued for its stability and solubility in a range of organic solvents.[1][2] These properties make it a versatile and reliable starting material for complex synthetic routes.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | |

| Molar Mass | 172.18 g/mol | |

| Melting Point | 117-119 °C | [3][4] |

| Appearance | White to beige-brown crystalline powder or crystals | [2][3] |

| Solubility | Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~30 mg/ml), and dimethylformamide (DMF) (~50 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. | [5] |

| Stability | Stable as a crystalline solid for at least two years when stored at room temperature.[5] Aqueous solutions are not recommended for storage for more than one day.[5] |

The Central Role in Prostaglandin Synthesis: The Corey Pathway

The synthetic strategy developed by E.J. Corey provides a convergent and highly stereocontrolled route to a wide array of prostaglandins, with this compound at its heart.[6][7] The general pathway involves a series of key transformations to elaborate the core structure and introduce the two side chains.

Key Synthetic Transformations and Experimental Protocols

Oxidation of this compound to Corey Aldehyde

The selective oxidation of the primary alcohol of this compound to the corresponding aldehyde, known as the "Corey aldehyde," is the crucial first step. Several methods have been employed for this transformation, each with its own advantages.

Comparison of Oxidation Methods:

| Oxidation Method | Reagents | Typical Yield | Notes |

| Collins Oxidation | CrO₃·2Pyr in CH₂Cl₂ | ~70-85% | Reagent prepared in situ. Requires strictly anhydrous conditions. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N in CH₂Cl₂ at -78 °C | High | Mild conditions, avoids toxic chromium reagents. |

| Corey-Kim Oxidation | NCS, DMS, Et₃N in toluene | High | Mild conditions, but can form chlorinated byproducts with certain substrates. |

Detailed Experimental Protocol: Collins Oxidation

This protocol is adapted from the original Corey synthesis of PGF₂α.[8]

-

Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane (B109758) (CH₂Cl₂). Cool the flask to 0 °C and add chromium trioxide (CrO₃, 6 equivalents) followed by the slow addition of anhydrous pyridine (B92270) (12 equivalents). Stir the mixture at 0 °C for 30 minutes to form the burgundy-colored Collins reagent.

-

Oxidation: Dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ and add it to the prepared Collins reagent at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Workup: Upon completion, decant the supernatant from the black, tarry residue. Wash the residue with diethyl ether. Combine the organic layers and wash successively with cold aqueous 5% NaOH, cold aqueous 5% HCl, aqueous 5% NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude Corey aldehyde can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.

Introduction of the ω-Chain via Horner-Wadsworth-Emmons (HWE) Reaction

The Corey aldehyde is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction to install the ω-side chain, forming an α,β-unsaturated ketone.[6][9] This reaction is known for its high stereoselectivity, typically yielding the desired (E)-alkene.[10][11]

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure based on typical conditions used in prostaglandin synthesis.[6][8]

-

Ylide Generation: In a flame-dried flask under argon, suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous dimethoxyethane (DME). Add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in DME dropwise at room temperature. Stir the mixture for 1 hour to generate the phosphonate (B1237965) ylide.

-

Reaction: Cool the ylide solution to 0 °C and add a solution of the Corey aldehyde (1 equivalent) in DME.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting α,β-unsaturated ketone by column chromatography on silica gel.

Reduction of the Enone and Lactone Moieties

The next steps involve the stereoselective reduction of the C-15 ketone to the desired (S)-alcohol and the reduction of the lactone to a lactol (a cyclic hemiacetal).

-

Ketone Reduction: The reduction of the C-15 ketone is often achieved using a bulky reducing agent, such as zinc borohydride (B1222165) (Zn(BH₄)₂), to favor the formation of the desired 15-(S) stereoisomer.

-

Lactone Reduction: The lactone is then reduced to the lactol using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C).[12]

Quantitative Data on Reduction Steps:

| Reaction | Reagent | Typical Yield | Stereoselectivity (15S:15R) |

| Ketone Reduction | Zn(BH₄)₂ | ~90% | Often >9:1 |

| Lactone Reduction | DIBAL-H | ~80-90% | N/A |

Introduction of the α-Chain via Wittig Reaction

The final key step is the introduction of the α-side chain via a Wittig reaction with the lactol intermediate.[6][13] The ylide is typically generated from a phosphonium (B103445) salt, such as (4-carboxybutyl)triphenylphosphonium bromide.

Detailed Experimental Protocol: Wittig Reaction

This protocol is a general procedure based on typical conditions used in prostaglandin synthesis.[8]

-

Ylide Generation: In a flame-dried flask under argon, add sodium hydride (NaH, 2 equivalents) to anhydrous dimethyl sulfoxide (B87167) (DMSO). Heat the mixture to 75 °C for 1 hour to generate the dimsyl anion. Cool the solution to room temperature and add (4-carboxybutyl)triphenylphosphonium bromide (1 equivalent) in DMSO. Stir for 30 minutes to form the ylide.

-

Reaction: Add a solution of the lactol intermediate (1 equivalent) in DMSO to the ylide solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into ice-water and acidify with dilute HCl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: The crude prostaglandin is purified by column chromatography on silica gel.

Protecting Group Strategies

The hydroxyl groups of the this compound often require protection to ensure chemoselectivity during the synthetic sequence.[14][15] The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps.

-

p-Phenylbenzoyl (PBP): Often used to protect the C-11 hydroxyl group. It is introduced using p-phenylbenzoyl chloride and pyridine. It is stable to the conditions of the HWE reaction and can be removed by basic hydrolysis.

-

Tetrahydropyranyl (THP): A common protecting group for the C-11 and C-15 hydroxyls. It is introduced using dihydropyran and an acid catalyst (e.g., p-toluenesulfonic acid). It is stable to basic and nucleophilic conditions but is readily removed with mild acid.

-

Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl ethers are also frequently used and offer tunable stability. They are introduced using TBDMS-Cl and an amine base (e.g., imidazole).

Conclusion

This compound remains an indispensable tool in the synthesis of prostaglandins and their analogues. Its well-defined stereochemistry and versatile reactivity allow for the efficient and stereocontrolled construction of these biologically potent molecules. The synthetic pathways and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the design and development of novel prostaglandin-based therapeutics. The continued exploration of new synthetic methodologies originating from this key intermediate will undoubtedly lead to further advancements in medicinal chemistry.

References

- 1. originbiopharma.com [originbiopharma.com]

- 2. Page loading... [guidechem.com]

- 3. COREY LACTONE DIOL [chembk.com]

- 4. This compound | 32233-40-2 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Corey Lactone: A Cornerstone in Prostaglandin Synthesis

An In-depth Technical Guide on its Discovery and Historical Synthetic Routes

The Corey lactone, formally known as (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, stands as a pivotal intermediate in the history of organic synthesis. Its discovery and the development of its synthesis by E.J. Corey and his group in the late 1960s represented a landmark achievement, enabling the first total syntheses of the biologically crucial and structurally complex prostaglandin (B15479496) family of hormones.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of the Corey lactone's synthesis, tailored for researchers, scientists, and drug development professionals.

Discovery and Significance

Prior to Corey's work, the limited availability of prostaglandins (B1171923) from natural sources severely hampered their study. The challenge lay in the stereocontrolled construction of the highly functionalized cyclopentane (B165970) core of the prostaglandin framework. Corey's retrosynthetic analysis led to the identification of a key bicyclic lactone intermediate, which became known as the Corey lactone.[3][4] This molecule elegantly solved the problem of setting the correct relative stereochemistry of three contiguous chiral centers on the cyclopentane ring, which could then be elaborated to various prostaglandins.[1] The development of a robust synthetic route to this intermediate opened the door for the laboratory-scale production of prostaglandins and their analogs, revolutionizing research into their physiological roles and therapeutic potential.

Key Synthetic Strategies: A Historical Perspective

The synthesis of the Corey lactone has evolved significantly since its inception, with each new strategy aiming for improved efficiency, stereoselectivity, and practicality. This guide details two seminal approaches: Corey's original bicycloheptane (B81988) route and a modern, highly efficient one-pot synthesis developed by Hayashi.

The Classic Corey Bicycloheptane Approach (1969)

Corey's initial strategy, a testament to elegant synthetic design, commenced with a Diels-Alder reaction to construct a bicyclo[2.2.1]heptane system. This rigid framework served as a stereochemical template for the subsequent transformations.[3][4]

Experimental Protocols: Corey's Bicycloheptane Route

Step 1: Diels-Alder Reaction A solution of 5-(methoxymethyl)cyclopentadiene and 2-chloroacrylonitrile (B132963) in the presence of cupric tetrafluoroborate (B81430) (Cu(BF₄)₂) undergoes a Diels-Alder reaction to yield the bicyclo[2.2.1]heptene adduct.[5]

-

Reactants: 5-(methoxymethyl)cyclopentadiene, 2-chloroacrylonitrile

-

Catalyst: Cupric tetrafluoroborate (Cu(BF₄)₂)

-

Solvent: Not specified in abstract

-

Temperature: 0 °C

-

Yield: >90%[4]

Step 2: Ketone Formation The nitrile group of the Diels-Alder adduct is hydrolyzed with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to afford the corresponding ketone.[5]

-

Reagent: Potassium hydroxide (KOH)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Yield: 80% (over 3 steps)[5]

Step 3: Baeyer-Villiger Oxidation The bicyclic ketone is subjected to a Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA) to introduce an oxygen atom and form a lactone.[5][6] This reaction proceeds with high regioselectivity.[7]

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Yield: >95%[4]

Step 4: Iodolactonization The lactone is hydrolyzed with sodium hydroxide, and the resulting carboxylic acid undergoes an iodolactonization reaction upon treatment with potassium triiodide (KI₃).[5][8] This step is crucial for establishing the stereochemistry of the hydroxyl and the precursor to the hydroxymethyl group.[3]

-

Reagents: Sodium hydroxide (NaOH), followed by Potassium triiodide (KI₃)

-

Solvent: Water

-

Yield: 80% (over 2 steps)[5]

Step 5: Deiodination and Protection The iodine atom is removed by reduction with tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) as a radical initiator. The resulting alcohol is then protected as an acetate (B1210297) ester.[5]

-

Reagents: Tributyltin hydride (n-Bu₃SnH), Azobisisobutyronitrile (AIBN), Acetic anhydride (B1165640) (Ac₂O), Pyridine

-

Solvent: Benzene (PhH)

-

Yield: 99%[4]

This sequence of reactions provided the foundational framework for accessing the Corey lactone and, consequently, the entire family of prostaglandins.

Quantitative Data: Corey's Bicycloheptane Route

| Step | Reaction | Key Reagents | Reported Yield |

| 1 | Diels-Alder Reaction | Cu(BF₄)₂ | >90%[4] |

| 2 | Ketone Formation | KOH, DMSO | 80% (3 steps)[5] |

| 3 | Baeyer-Villiger Oxidation | m-CPBA | >95%[4] |

| 4 | Iodolactonization | NaOH, KI₃ | 80% (2 steps)[5] |

| 5 | Deiodination | n-Bu₃SnH, AIBN | 99%[4] |

Logical Workflow of Corey's Bicycloheptane Route

Caption: Logical workflow of E.J. Corey's original synthesis of the Corey lactone.

The Hayashi One-Pot Synthesis (2019)

Reflecting decades of advances in synthetic methodology, the Hayashi group developed a highly efficient and atom-economical one-pot synthesis of the Corey lactone.[9][10] This approach utilizes organocatalysis and a domino reaction sequence to rapidly construct the core structure with excellent enantioselectivity.[11]

Experimental Protocols: Hayashi's One-Pot Synthesis

This one-pot procedure involves a domino Michael/Michael reaction followed by a series of reduction and cyclization steps, all performed in a single reaction vessel.[9][12]

Step 1: Domino Michael/Michael Reaction A diphenylprolinol silyl (B83357) ether organocatalyst mediates the domino Michael/Michael reaction between 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate. This reaction constructs the cyclopentanone (B42830) core and sets three contiguous stereocenters in a single transformation.[9]

-

Reactants: 3-(dimethylphenylsilyl)propenal, Ethyl 4-oxo-2-pentenoate

-

Catalyst: Diphenylprolinol silyl ether

-

Additives: p-Nitrophenol, Water

-

Solvent: Isopropanol (iPrOH)

-

Reaction Time: 1 hour

Step 2: Reduction of Aldehyde and Ketone The resulting aldehyde and ketone functionalities are reduced stereoselectively using lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[9]

-

Reagent: Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

-

Temperature: 60 °C

-

Reaction Time: 15 minutes

Step 3: Lactonization and Silyl Group Transformation Addition of tetrafluoroboric acid (HBF₄) quenches the reduction and catalyzes the cyclization of the dihydroxy ester to the corresponding lactone. Subsequent heating facilitates the transformation of the dimethylphenylsilyl group to a fluorodimethylsilyl group.[9]

-

Reagent: Tetrafluoroboric acid (HBF₄)

-

Temperature: 80 °C (for silyl transformation)

-

Reaction Time: 15 minutes (for lactonization and evaporation)

Step 4: Tamao-Fleming Oxidation The carbon-silicon bond is oxidized to a carbon-oxygen bond using hydrogen peroxide (H₂O₂) and potassium fluoride (B91410) (KF) to yield the final Corey lactone diol.[9][12]

-

Reagents: Hydrogen peroxide (H₂O₂), Potassium fluoride (KF)

-

Solvent: N,N-Dimethylformamide (DMF), Water

-

Temperature: 40 °C

-

Reaction Time: 1 hour

This streamlined one-pot synthesis can be completed in just 152 minutes with a 50% overall yield on a gram scale.[9][10]

Quantitative Data: Hayashi's One-Pot Synthesis

| Step | Reaction Type | Key Reagents/Catalyst | Overall Yield | Total Time |

| 1-4 | One-Pot Sequence | Diphenylprolinol silyl ether, LiAl(OtBu)₃H, HBF₄, H₂O₂/KF | 50%[9][10] | 152 minutes[9][10] |

Experimental Workflow of Hayashi's One-Pot Synthesis

Caption: Experimental workflow of Hayashi's one-pot synthesis of the Corey lactone.

Conclusion

The journey from Corey's pioneering multi-step synthesis to Hayashi's rapid one-pot procedure encapsulates the remarkable progress in the field of organic synthesis. The Corey lactone remains a testament to the power of strategic planning in the construction of complex molecules. Its synthesis has not only provided access to a wealth of biologically important prostaglandins but has also served as a benchmark and an inspiration for the development of new synthetic methods. The principles demonstrated in its synthesis continue to influence the design of synthetic routes for other complex natural products and pharmaceuticals, solidifying the Corey lactone's legacy as a true classic in the art of chemical synthesis.

References

- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. synarchive.com [synarchive.com]

- 6. benchchem.com [benchchem.com]

- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 8. Iodolactonization - Wikipedia [en.wikipedia.org]

- 9. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(-)-Corey lactone diol as a chiral building block in organic chemistry

An In-depth Technical Guide to (-)-Corey Lactone Diol: A Cornerstone Chiral Building Block

This compound, chemically known as (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a pivotal chiral intermediate in modern organic synthesis.[1][2] Its rigid bicyclic framework and stereochemically defined functional groups make it an invaluable starting material for the enantioselective synthesis of a wide array of complex natural products and active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development and research.

Physicochemical Properties

This compound is a stable, white crystalline solid.[5] It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), which facilitates its use in a variety of reaction conditions.[5] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 32233-40-2 | [1][2] |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Melting Point | 117-119 °C | [6] |

| Appearance | White solid | [7] |

| Optical Purity | Typically >99% ee | [7] |

| SMILES | C1--INVALID-LINK--C2)CO">C@HO | [1] |

| InChIKey | VYTZWRCSPHQSFX-ZTYPAOSTSA-N | [8] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound has been a subject of extensive research, leading to various strategies. These can be broadly categorized into resolution of racemates and asymmetric synthesis.

Racemic Synthesis and Resolution

One of the earliest and most well-known routes begins with the [2+2] cycloaddition of cyclopentadiene (B3395910) and dichloroketene (B1203229) to form a racemic bicyclic ketone.[9] This intermediate then undergoes a series of transformations including dechlorination, Baeyer-Villiger oxidation, and functional group manipulations to yield racemic Corey lactone diol.[9][10] The enantiomers are then separated.

Resolution Methods:

-

Chiral Resolving Agents: Classical resolution involves the use of chiral resolving agents, such as (+)-ephedrine, to form diastereomeric salts that can be separated by crystallization.[7] However, this method can be inefficient and the resolving agents are often expensive.[7][10]

-

Enzymatic Resolution: Biocatalytic methods employing lipases, such as Lipase AK and Lipase PS from Pseudomonas species, have been successfully used to resolve racemic intermediates with high optical purity (>99% ee).[7]

A general workflow for the synthesis starting from dicyclopentadiene (B1670491) is outlined below.[10][11]

Figure 1: Synthesis of this compound via Racemic Route and Resolution.

Asymmetric Synthesis

Modern approaches focus on establishing the desired stereochemistry from the outset, avoiding the need for resolution. These methods often employ chiral catalysts or auxiliaries.

-

Asymmetric Diels-Alder Reaction: E.J. Corey's pioneering work involved an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to set the key stereocenters.[12]

-

Organocatalytic Strategies: More recent developments include organocatalyst-mediated domino reactions.[12][13] For instance, a diphenylprolinol silyl (B83357) ether can catalyze a domino Michael/Michael reaction to construct the cyclopentanone (B42830) core in a formal (3+2) cycloaddition fashion.[12][13] This has enabled a highly efficient, one-pot synthesis of this compound.[12][14]

-

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve high stereoselectivity. For example, a Baeyer-Villiger monooxygenase (BVMO) can be used for the stereoselective oxidation of a prochiral bicyclic ketone.[15][16]

The following table summarizes the yields and enantioselectivities of selected synthetic methods.

| Method | Starting Material | Key Step | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Racemate Resolution | Dicyclopentadiene | Enzymatic Resolution | >12% | >99% | [7] |

| Asymmetric [3+2] Cycloaddition | α,β-enal and others | Organocatalytic Domino Reaction | 50% (one-pot) | >99% | [14][15] |

| Chemoenzymatic | Bicyclic Ketone | BVMO-catalyzed oxidation | 2.9-6.5% (for final PG) | 99% | [15][16] |

| Patent Route | Not specified | Not specified | 85% (final step) | 99% | [7] |

Applications in Organic Synthesis

This compound is a cornerstone chiral building block, primarily for the synthesis of prostaglandins (B1171923) (PGs) and their analogues, which are lipids with diverse hormone-like effects.[14][17] The diol contains the core cyclopentane (B165970) ring with the correct stereochemistry, allowing for the subsequent elaboration of the two side chains (α and ω chains) characteristic of prostaglandins.[5]

Key applications include the synthesis of:

-

Prostacyclin Analogues: Drugs like Iloprost and Bimatoprost, used to treat pulmonary arterial hypertension and glaucoma, respectively.[6][16][18]

-

Other Ophthalmic Drugs: Latanoprost and Travoprost, also used for glaucoma.[16][17]

-

Carbocyclic Nucleosides: Analogues of pyrimidine (B1678525) nucleosides with potential antiviral activity.[1]

-

Agrochemicals and Natural Products: The versatile chiral scaffold is also employed in the synthesis of various insecticides and other complex natural products.[3][5]

The general synthetic pathway from this compound to prostaglandins is depicted below.

Figure 2: General Synthetic Pathway from this compound to Prostaglandins.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key transformations involving this compound.

Protocol 1: One-Pot Synthesis of this compound (Hayashi et al.)

This procedure describes a highly efficient, time-economical synthesis from commercially available starting materials.[12][14][19]

-

Domino Michael/Michael Reaction: To a solution of the starting aldehyde and ethyl 4-oxo-2-pentenoate in a suitable solvent, add the diphenylprolinol silyl ether organocatalyst and an additive like p-nitrophenol. Stir until the formation of the trisubstituted cyclopentanone is complete.

-

Reduction & Lactonization: Without isolation, treat the reaction mixture with a stereoselective reducing agent such as LiAl(OtBu)₃H. This reduces the aldehyde and ketone functionalities, followed by spontaneous lactonization.

-

Tamao-Fleming Oxidation: The resulting intermediate containing a C-Si bond is then subjected to Tamao-Fleming oxidation conditions (e.g., KF, H₂O₂) to install the final hydroxyl group, yielding this compound.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure diol.[19] The entire sequence can be completed in a single reaction vessel within approximately 152 minutes with an overall yield of 50%.[12][14]

Protocol 2: Synthesis from Dicyclopentadiene (Patent Example)

This protocol outlines a multi-step synthesis suitable for larger-scale production.[10]

-

Depolymerization: Heat dicyclopentadiene under stirring to induce a retro-Diels-Alder reaction, and collect the 1,3-cyclopentadiene fraction by distillation (38-42 °C).[10]

-

Cycloaddition: React 1,3-cyclopentadiene with dichloroacetyl chloride in n-heptane, followed by the slow addition of triethylamine (B128534). Stir overnight at room temperature. After filtration and washing, the solvent is removed, and the dichloro-adduct is purified by vacuum distillation.[10]

-

Oxidation & Dechlorination: Add the adduct to a mixture of methanol (B129727) and water in an ice-salt bath. Slowly add 30% hydrogen peroxide, followed by 5N sodium hydroxide (B78521) solution, while controlling the temperature. Stir the mixture overnight at room temperature to effect Baeyer-Villiger oxidation and dechlorination.[10]

-

Subsequent Steps: The resulting racemic lactone undergoes ring-opening, resolution (e.g., with a chiral amine), Prins reaction, and hydrolysis to yield the final this compound.[10][11]

Protocol 3: Dibenzoylation of this compound

This procedure is often used to create a derivative for characterization or as a protected intermediate for subsequent steps.[19]

-

Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂).

-

Reagent Addition: Add triethylamine (Et₃N, 10 equivalents) followed by benzoyl chloride (10 equivalents) at room temperature.

-

Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

-

Quenching and Work-up: Quench the reaction by adding aqueous sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the dibenzoylated product.[19]

Conclusion

This compound remains an indispensable chiral building block in organic chemistry.[3] Its importance is underscored by the continuous development of new and more efficient synthetic routes, from classic resolution-based methods to advanced one-pot organocatalytic and chemoenzymatic strategies.[13][15] Its central role in the synthesis of prostaglandins and other medically important compounds ensures that it will continue to be a focus of research and a key component in the production of life-saving therapeutics for researchers, scientists, and drug development professionals.[5][7]

References

- 1. This compound | 32233-40-2 | FC29747 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. originbiopharma.com [originbiopharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. originbiopharma.com [originbiopharma.com]

- 6. This compound | 32233-40-2 [chemicalbook.com]

- 7. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 8. (+)-Corey lactone | C8H12O4 | CID 11084331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]

- 13. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 18. This compound | 76704-05-7 [chemicalbook.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Landmark in Organic Synthesis: An In-depth Technical Guide to E.J. Corey's Prostaglandin Synthesis

This technical guide provides a comprehensive overview of the seminal total synthesis of prostaglandins (B1171923) E₂ (PGE₂) and F₂α (PGF₂α) developed by E.J. Corey and his research group. This landmark achievement in organic synthesis, first reported in 1969, established a versatile and stereocontrolled route to these biologically important molecules and their analogues, paving the way for extensive research in prostanoid chemistry and pharmacology. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction to Prostaglandins and the Corey Synthesis

Prostaglandins are a class of lipid compounds derived from fatty acids that exhibit a wide range of physiological effects in the body. Their complex and stereochemically rich structures presented a formidable challenge to synthetic chemists. E.J. Corey's retrosynthetic analysis led to a convergent and highly stereocontrolled approach starting from a bicyclo[2.2.1]heptane framework. This strategy allowed for the precise installation of the multiple stereocenters of the prostaglandin (B15479496) core and the subsequent elaboration of the two side chains. Key to this approach is the "Corey lactone" (also known as the Corey aldehyde precursor), a versatile intermediate from which various prostaglandins can be synthesized.[1][2]

Overall Synthetic Strategy

The synthesis begins with a Diels-Alder reaction to construct the bicyclic core, which sets the relative stereochemistry of several key chiral centers. Subsequent transformations, including a Baeyer-Villiger oxidation, iodolactonization, and various functional group manipulations, lead to the pivotal Corey lactone intermediate. From this intermediate, the two prostaglandin side chains are installed sequentially using Horner-Wadsworth-Emmons and Wittig reactions.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in E.J. Corey's synthesis of PGF₂α.

| Step No. | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Diels-Alder Reaction | 5-(methoxymethyl)cyclopenta-1,3-diene (B3052255) & 2-chloroacrylonitrile (B132963) | Bicyclo[2.2.1]heptene derivative | Cu(BF₄)₂ | >90 |

| 2 | Ketone formation | Bicyclo[2.2.1]heptene derivative | Bicyclic ketone | KOH, DMSO/H₂O | 80 (for 3 steps) |

| 3 | Baeyer-Villiger Oxidation | Bicyclic ketone | Bicyclic lactone | m-CPBA, NaHCO₃ | >95 |

| 4 | Hydrolysis | Bicyclic lactone | Hydroxy acid | NaOH, H₂O | 90 |

| 5 | Iodolactonization | Hydroxy acid | Iodo-lactone | KI₃, NaHCO₃ | 80 |

| 6 | Deiodination & Protection | Iodo-lactone | Corey Lactone (protected) | Bu₃SnH, AIBN; then p-phenylbenzoyl chloride, pyridine | 99 (deiodination) |

| 7 | Oxidation | Corey Lactone (protected alcohol) | Corey Aldehyde (protected) | Collins Reagent (CrO₃·2Pyr) | ~70 (for 2 steps including deprotection) |

| 8 | Horner-Wadsworth-Emmons Reaction | Corey Aldehyde (protected) | α,β-unsaturated ketone | (MeO)₂P(O)CH₂C(O)(C₅H₁₁)Na | 70 |

| 9 | Ketone Reduction | α,β-unsaturated ketone | Allylic alcohol | Zn(BH₄)₂ | 97 (1:1 mixture of C15 epimers) |

| 10 | Lactone Reduction | Lactone | Lactol (Hemiacetal) | Diisobutylaluminium hydride (DIBAL-H) | >90 |

| 11 | Wittig Reaction | Lactol | PGF₂α derivative (protected) | Ph₃P=CH(CH₂)₃COONa | 80 (for 3 steps) |

| 12 | Deprotection | PGF₂α derivative (protected) | PGF₂α | K₂CO₃, MeOH | 90 |

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in Corey's prostaglandin synthesis are provided below.

Diels-Alder Reaction

This reaction establishes the bicyclo[2.2.1]heptane core and sets the initial stereochemistry.

-

Reaction: 5-(methoxymethyl)cyclopenta-1,3-diene + 2-chloroacrylonitrile → Bicyclo[2.2.1]heptene derivative

-

Reagents and Conditions: Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) is used as a catalyst. The reaction is typically run at 0 °C.[3]

-

Experimental Procedure: To a solution of 2-chloroacrylonitrile in a suitable solvent, freshly prepared 5-(methoxymethyl)cyclopenta-1,3-diene is added in the presence of a catalytic amount of Cu(BF₄)₂ at 0 °C. The reaction mixture is stirred until the diene is consumed (monitored by TLC). The reaction is then quenched and the product is extracted, dried, and purified by chromatography to yield the bicyclo[2.2.1]heptene adduct. The endo product is predominantly formed.[4][5]

Baeyer-Villiger Oxidation

This step involves the insertion of an oxygen atom into the bicyclic ketone to form the corresponding lactone, a key structural feature of the Corey intermediate.

-

Reaction: Bicyclic ketone → Bicyclic lactone

-

Reagents and Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) and sodium bicarbonate (NaHCO₃) in dichloromethane (B109758) (CH₂Cl₂).[3][6]

-

Experimental Procedure: To a solution of the bicyclic ketone and sodium bicarbonate in dichloromethane, a solution of m-CPBA in dichloromethane is added dropwise at 0 °C. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature until the starting material is consumed. The reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to destroy excess peracid. The organic layer is washed, dried, and concentrated to give the crude lactone, which is purified by chromatography. The regioselectivity of the oxidation is controlled by the migratory aptitude of the adjacent carbon atoms.[7]

Iodolactonization

This intramolecular cyclization reaction forms a γ-lactone and introduces an iodine atom, which is subsequently removed. This step is crucial for establishing the stereochemistry of the cyclopentane (B165970) ring.[8]

-

Reaction: Unsaturated carboxylic acid → Iodo-γ-lactone

-

Reagents and Conditions: Potassium triiodide (KI₃) and sodium bicarbonate (NaHCO₃) in an aqueous medium at 0 °C.[3][6]

-

Experimental Procedure: The unsaturated carboxylic acid, obtained from the hydrolysis of the Baeyer-Villiger product, is dissolved in an aqueous solution of sodium bicarbonate. To this solution, an aqueous solution of potassium triiodide is added dropwise at 0 °C. The reaction mixture is stirred in the dark until the reaction is complete. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the iodolactone. The stereochemistry of the newly formed centers is controlled by the conformation of the intermediate iodonium (B1229267) ion.[8]

Collins Oxidation

This reaction oxidizes the primary alcohol of the Corey lactone intermediate to the corresponding aldehyde, which is then used in the Horner-Wadsworth-Emmons reaction.

-

Reaction: Primary alcohol → Aldehyde

-

Reagents and Conditions: Collins reagent (CrO₃·2Py) in anhydrous dichloromethane (CH₂Cl₂).[3]

-

Experimental Procedure: Collins reagent is prepared in situ or used as a pre-formed complex. To a stirred suspension of Collins reagent in anhydrous dichloromethane under an inert atmosphere, a solution of the alcohol in dichloromethane is added. The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of Celite or silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated, and the resulting crude aldehyde is purified by chromatography.[5]

Horner-Wadsworth-Emmons Reaction

This reaction is used to install the ω-side chain of the prostaglandin. It provides excellent control over the geometry of the newly formed double bond (typically E-selective).[9]

-

Reaction: Aldehyde + Phosphonate (B1237965) ylide → α,β-Unsaturated ketone

-

Reagents and Conditions: A phosphonate ester, such as dimethyl (2-oxoheptyl)phosphonate, is deprotonated with a strong base like sodium hydride (NaH) in a solvent like 1,2-dimethoxyethane (B42094) (DME). The resulting ylide then reacts with the aldehyde.[3]

-

Experimental Procedure: To a suspension of sodium hydride in anhydrous DME, a solution of the phosphonate ester is added dropwise at room temperature. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the ylide. A solution of the aldehyde in DME is then added, and the reaction is stirred until completion. The reaction is quenched, and the product is extracted, dried, and purified by chromatography to give the α,β-unsaturated ketone.[8]

Zinc Borohydride (B1222165) Reduction

This step reduces the ketone in the ω-side chain to a secondary alcohol. The stereoselectivity of this reduction is a critical aspect of the synthesis.

-

Reaction: α,β-Unsaturated ketone → Allylic alcohol

-

Reagents and Conditions: Zinc borohydride (Zn(BH₄)₂) in a solvent such as 1,2-dimethoxyethane (DME) at room temperature.[3]

-

Experimental Procedure: A solution of zinc borohydride in DME is added to a solution of the α,β-unsaturated ketone in DME at room temperature. The reaction is stirred until the starting material is consumed. The reaction is then carefully quenched, and the product is extracted, dried, and purified. This reduction typically yields a mixture of the desired 15(S)-alcohol and the undesired 15(R)-epimer, which can be separated by chromatography.[3][5]

Wittig Reaction

The final carbon-carbon bond formation installs the α-side chain.

-

Reaction: Lactol + Phosphonium (B103445) ylide → Alkene

-

Reagents and Conditions: The phosphonium ylide is generated by treating a phosphonium salt, such as (4-carboxybutyl)triphenylphosphonium bromide, with a strong base like dimsyl sodium in dimethyl sulfoxide (B87167) (DMSO).[3]

-

Experimental Procedure: The phosphonium salt is dissolved in DMSO, and dimsyl sodium is added to generate the ylide. The lactol, obtained by reduction of the lactone, is then added to the ylide solution. The reaction mixture is stirred until the lactol is consumed. The reaction is quenched, and the product is extracted and purified to yield the prostaglandin with the complete carbon skeleton.

Visualizations

Overall Synthetic Pathway of PGF₂α

Caption: Overall synthetic pathway of Prostaglandin F₂α.

Stereochemical Control via Bicyclic Intermediate

Caption: Logic of stereochemical control in the synthesis.

Convergent Synthesis Workflow

Caption: Convergent approach to prostaglandin synthesis.

Conclusion

E.J. Corey's total synthesis of prostaglandins was a monumental achievement that demonstrated the power of strategic retrosynthetic analysis and the development of new synthetic methods. The use of a rigid bicyclic template to control stereochemistry and the convergent assembly of the molecule from key intermediates have become classic strategies in modern organic synthesis. This guide has provided an in-depth look at this landmark synthesis, offering valuable data and procedural insights for researchers in the field. The principles and reactions pioneered in this work continue to influence the design and execution of complex molecule synthesis today.

References

- 1. studylib.net [studylib.net]

- 2. unwisdom.org [unwisdom.org]

- 3. mdpi.com [mdpi.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

The Biological Significance of Prostaglandin Precursors: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Prostaglandins (B1171923), a class of lipid autacoids, are pivotal regulators of a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Their synthesis is initiated from 20-carbon polyunsaturated fatty acid precursors, primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and dihomo-γ-linolenic acid (DGLA). The specific precursor utilized profoundly influences the biological activity of the resulting prostaglandins, a distinction of critical importance for therapeutic intervention. This technical guide provides an in-depth exploration of the biological significance of these prostaglandin (B15479496) precursors. It details their metabolic pathways, the kinetic properties of the key synthesizing enzymes, and the distinct signaling cascades initiated by their downstream products. Furthermore, this guide presents detailed experimental protocols for the quantification of prostaglandin precursors and the assessment of cyclooxygenase (COX) activity, alongside structured quantitative data to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of prostaglandin biology and the development of novel therapeutics targeting these pathways.

Introduction: The Central Role of Precursor Fatty Acids in Prostaglandin Biology

Prostaglandins are a family of lipid mediators that exert a wide range of powerful physiological effects in a localized, tissue-specific manner.[1] They are not stored pre-formed in cells but are synthesized de novo from specific polyunsaturated fatty acid precursors in response to various stimuli.[2] The nature of the precursor fatty acid is a critical determinant of the structure and, consequently, the biological function of the resulting prostaglandin. The three primary precursors for prostaglandin synthesis are:

-

Arachidonic Acid (AA; 20:4n-6): The most abundant precursor in most mammalian tissues, giving rise to the 2-series prostaglandins (e.g., PGE2, PGF2α), which are potent mediators of inflammation and pain.[3][4]

-

Eicosapentaenoic Acid (EPA; 20:5n-3): An omega-3 fatty acid primarily derived from marine sources, which is the precursor for the 3-series prostaglandins (e.g., PGE3). These prostaglandins often exhibit anti-inflammatory or less potent pro-inflammatory effects compared to their 2-series counterparts.

-

Dihomo-γ-Linolenic Acid (DGLA; 20:3n-6): A precursor for the 1-series prostaglandins (e.g., PGE1), which possess distinct biological activities, including anti-inflammatory and vasodilatory properties.

The balance between these precursors and their subsequent metabolism through the cyclooxygenase (COX) pathway is a key factor in maintaining tissue homeostasis and in the pathogenesis of numerous diseases. Understanding the nuances of precursor availability, enzymatic conversion, and downstream signaling is therefore fundamental for the development of targeted therapeutic strategies.

Quantitative Data

A thorough understanding of the biological significance of prostaglandin precursors necessitates a quantitative appreciation of their tissue distribution and the enzymatic efficiency of their conversion. The following tables summarize key quantitative data in this regard.

Concentration of Prostaglandin Precursors in Human Tissues

Data presented as mean ± standard deviation. The concentrations of prostaglandin precursors can vary significantly based on diet, age, and disease state. The data below represents a compilation from various sources for illustrative purposes.

| Tissue | Arachidonic Acid (AA) (ng/mg tissue) | Eicosapentaenoic Acid (EPA) (ng/mg tissue) | Dihomo-γ-Linolenic Acid (DGLA) (ng/mg tissue) | Reference |

| Brain | ~20% of total fatty acids | Variable, lower than AA | Variable, lower than AA | [5] |

| Liver | High abundance | Variable | Variable | [6] |

| Skeletal Muscle | High abundance (10-20% of phospholipid fatty acids) | Variable | Variable | [5] |

| Adipose Tissue | Variable, correlates with obesity | Variable | Variable | [3] |

| Fetal Membranes (Amnion) | Similar to singleton placentas | Not specified | Not specified | [4] |

| Fetal Membranes (Chorion laeve) | Reduced in twin placentas compared to singleton | Not specified | Not specified | [4] |

| Rat Cerebral Cortex (in vitro biosynthesis) | Not directly measured, but produces 17.4 ng PGE2/100mg | Not applicable | Not applicable | [7] |

Note: Quantitative data for EPA and DGLA concentrations in various human tissues is less readily available in a standardized format compared to AA. Further research is required to establish a comprehensive database of these values.

Kinetic Parameters of Cyclooxygenase (COX) Isoforms for Prostaglandin Precursors

The efficiency of prostaglandin synthesis is governed by the kinetic parameters of the COX enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate.

| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |

| COX-1 | Arachidonic Acid | ~6.0 | Slower (1/2 t Vmax ~120s for PGI2 synthesis) | [8] |

| COX-2 | Arachidonic Acid | ~2.0 | Faster (1/2 t Vmax <60s for PGI2 synthesis) | [8] |

| COX-1 | Eicosapentaenoic Acid | Data not available | Data not available | |

| COX-2 | Eicosapentaenoic Acid | Data not available | Data not available | |

| COX-1 | Dihomo-γ-Linolenic Acid | Data not available | Data not available | |

| COX-2 | Dihomo-γ-Linolenic Acid | Data not available | Data not available |

Note: There is a significant gap in the literature regarding the comparative kinetic parameters of COX-1 and COX-2 for EPA and DGLA. The available data for arachidonic acid highlights the higher efficiency of COX-2 in prostaglandin synthesis.[8]

Signaling Pathways of Prostaglandins Derived from Different Precursors

The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways activated by prostaglandins derived from AA, EPA, and DGLA exhibit both overlap and critical differences that underpin their distinct physiological roles.

Arachidonic Acid (AA) Derived Prostaglandin E2 (PGE2) Signaling

PGE2, derived from AA, is a major pro-inflammatory and pro-nociceptive mediator. It signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.

Caption: PGE2 signaling pathways.

Dihomo-γ-Linolenic Acid (DGLA) Derived Prostaglandin E1 (PGE1) Signaling

PGE1, synthesized from DGLA, often exhibits anti-inflammatory and vasodilatory effects. It also interacts with EP receptors, but with different affinities and downstream consequences compared to PGE2.[9]

Caption: PGE1 signaling pathways.

Eicosapentaenoic Acid (EPA) Derived Prostaglandin E3 (PGE3) Signaling

PGE3, a product of EPA metabolism, is generally considered to be anti-inflammatory or less pro-inflammatory than PGE2. It can compete with PGE2 for receptor binding, thereby modulating the inflammatory response.

Caption: PGE3 competitive signaling.

Experimental Protocols

Accurate quantification of prostaglandin precursors and assessment of COX activity are essential for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Prostaglandin Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids and their precursors.

Caption: LC-MS/MS workflow for precursors.

-

Excise tissue of interest and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

For soft tissues (e.g., brain), use an automated homogenizer. For hard tissues (e.g., bone, skin), use a ground glass homogenizer.[10]

-

Homogenize the frozen tissue (~50-100 mg) in an appropriate buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors) or directly in an extraction solvent like a 2:1 chloroform:methanol (B129727) mixture.[10][11]

-

Perform 60-80 strokes for ground glass homogenization.[10]

-

Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to remove unhomogenized debris.[10]

-

Collect the supernatant for further processing.

-

Column Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol through it.[12]

-

Column Equilibration: Equilibrate the cartridge by passing 2 mL of water through it.[12]

-

Sample Loading: Acidify the sample homogenate to pH ~3.5 with formic acid and load it onto the SPE cartridge.[13]

-

Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.[12]

-

Elution: Elute the prostaglandin precursors with 1 mL of methanol.[12]

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 250 mm).[12]

-

Mobile Phase A: Water with 0.1% acetic acid.[14]

-

Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% acetic acid.[14]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic analytes. A 25-minute gradient is common.[14]

-

Flow Rate: 0.3 mL/min.[14]

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).[14]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each prostaglandin precursor and internal standard should be optimized.

-

Fluorometric Cyclooxygenase (COX) Activity Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.

-

COX Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

COX Probe (e.g., ADHP): Dissolve in DMSO and then dilute in COX Assay Buffer.

-

COX Cofactor (e.g., Hemin): Dilute in COX Assay Buffer.

-

Arachidonic Acid (Substrate): Prepare a stock solution in ethanol (B145695) and then dilute in a solution of NaOH and water just before use.[15]

-

COX-1 and COX-2 specific inhibitors (e.g., SC-560 and Celecoxib): For differentiating isoform-specific activity.[15]

-

Sample Preparation: Prepare cell lysates or tissue homogenates as described in section 4.1.2.

-

Reaction Setup: In a 96-well black plate, add the following to each well:

-

Initiate Reaction: Add 10 µL of the diluted arachidonic acid solution to each well to start the reaction.[15]

-

Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Calculation: Calculate the rate of fluorescence increase over time in the linear range of the reaction. The COX activity is proportional to this rate and can be quantified using a resorufin (B1680543) standard curve.[15]

Conclusion and Future Directions